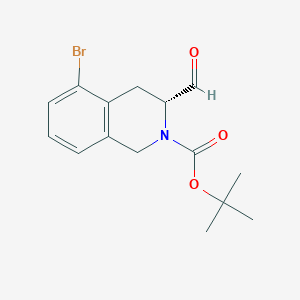
tert-Butyl (R)-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl group, a bromine atom, and a formyl group attached to a dihydroisoquinoline core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used as a probe to study biological processes involving isoquinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders. This compound can be used in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the isoquinoline core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the tert-butyl group, which can affect its solubility and reactivity.
tert-Butyl ®-5-chloro-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: The chlorine atom can influence the compound’s reactivity and biological activity differently compared to the bromine atom.
tert-Butyl ®-5-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
The uniqueness of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H18BrNO3 |
|---|---|
Molekulargewicht |
340.21 g/mol |
IUPAC-Name |
tert-butyl (3R)-5-bromo-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,9,11H,7-8H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
FIKBBTUQYLWWBE-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C=O)C(=CC=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C=O)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




